

Application Notes and Protocols for In Vitro Ticlopidine Metabolism Assay

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Compound of Interest

Compound Name: 2-Oxo Ticlopidine Oxalic Acid Salt

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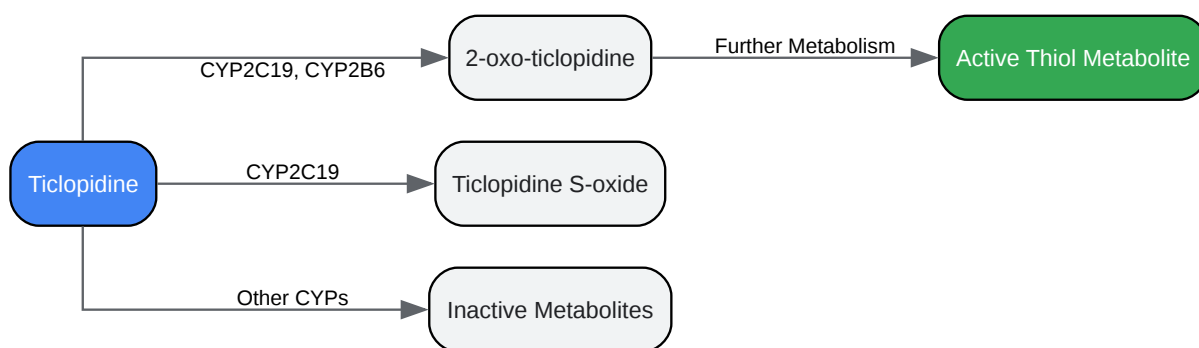
Introduction

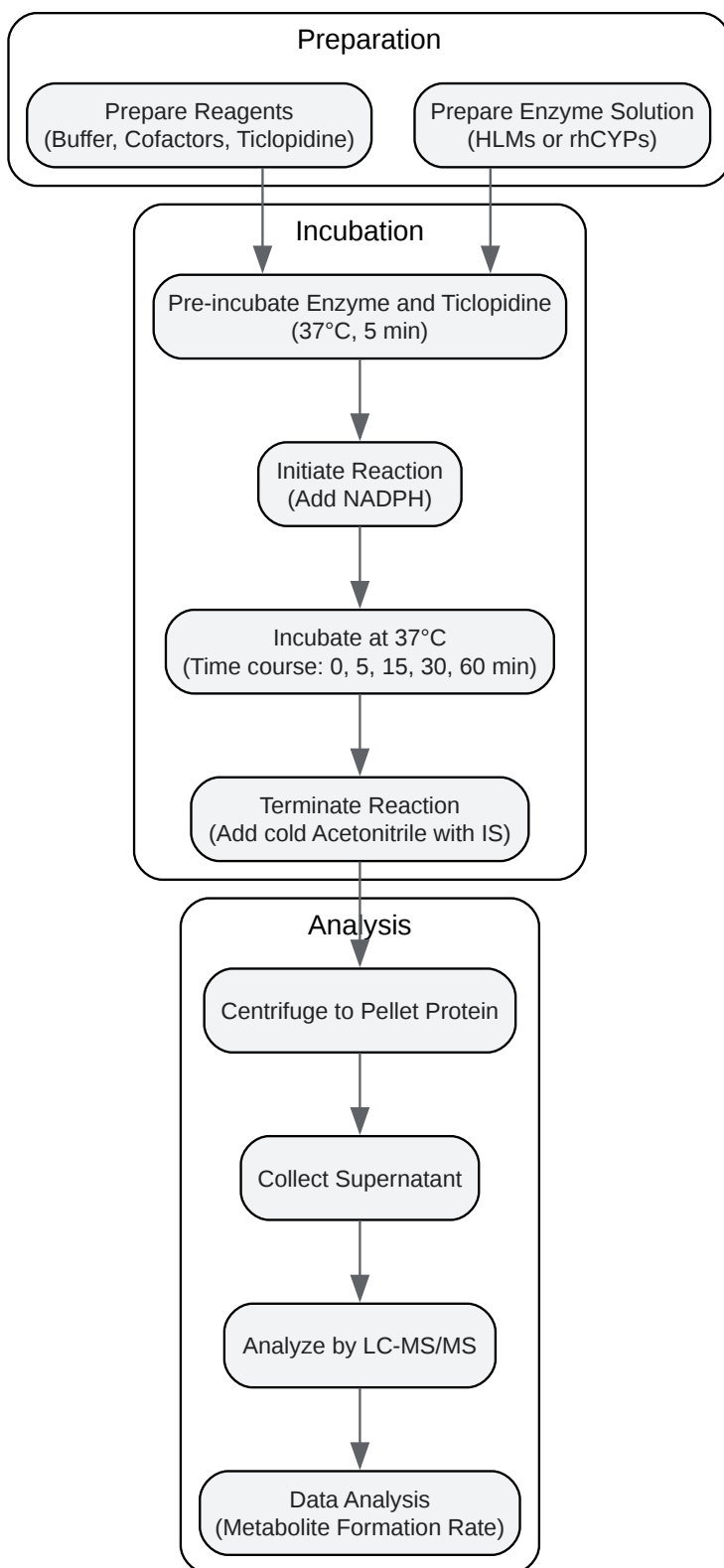
Ticlopidine is an antiplatelet agent that requires metabolic activation to exert its therapeutic effect. As a prodrug, it is extensively metabolized in the liver, primarily by cytochrome P450 (CYP) enzymes, to form its active metabolite which irreversibly inhibits the P2Y12 receptor on platelets.[1] Understanding the in vitro metabolism of ticlopidine is crucial for predicting its pharmacokinetic profile, potential drug-drug interactions, and inter-individual variability in patient response.

This document provides a detailed protocol for conducting an in vitro ticlopidine metabolism assay using human liver microsomes (HLMs) and recombinant human CYP enzymes. The primary enzymes responsible for ticlopidine metabolism are CYP2C19 and CYP2B6, with minor contributions from CYP1A2 and CYP3A4.[1][2][3]

Ticlopidine Metabolic Pathway

Ticlopidine undergoes oxidation to form two major initial metabolites: 2-oxo-ticlopidine and ticlopidine S-oxide. The formation of 2-oxo-ticlopidine is a key step towards the generation of the active thiol metabolite. Ticlopidine is oxidized by CYP2C19 to form the keto tautomer of 2-hydroxyticlopidine and dimers of ticlopidine S-oxide (TSOD).[4]





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References

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Phone: (601) 213-4426

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